molecular formula C17H26N6O4S B11456953 N-[4-({[5-(2-morpholin-4-ylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amino}sulfonyl)phenyl]acetamide

N-[4-({[5-(2-morpholin-4-ylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amino}sulfonyl)phenyl]acetamide

Cat. No.: B11456953
M. Wt: 410.5 g/mol
InChI Key: NJYHMCNFOPGLPT-UHFFFAOYSA-N
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Description

This compound features a phenylacetamide core modified with a sulfonamide linker connected to a 1,3,5-triazinyl group substituted with a 2-morpholin-4-ylethyl moiety. The morpholine ring enhances solubility and pharmacokinetic properties, while the tetrahydrotriazine scaffold may confer unique binding interactions with biological targets, such as enzymes or receptors involved in inflammation or pain modulation .

Properties

Molecular Formula

C17H26N6O4S

Molecular Weight

410.5 g/mol

IUPAC Name

N-[4-[[3-(2-morpholin-4-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C17H26N6O4S/c1-14(24)20-15-2-4-16(5-3-15)28(25,26)21-17-18-12-23(13-19-17)7-6-22-8-10-27-11-9-22/h2-5H,6-13H2,1H3,(H,20,24)(H2,18,19,21)

InChI Key

NJYHMCNFOPGLPT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NCN(CN2)CCN3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[5-(2-morpholin-4-ylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amino}sulfonyl)phenyl]acetamide typically involves multiple steps. One common method starts with the preparation of the morpholine derivative, followed by the formation of the triazine ring through cyclization reactions. The sulfonyl group is then introduced via sulfonation reactions, and finally, the acetamide group is added through acylation reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process often includes crystallization, filtration, and chromatography techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-({[5-(2-morpholin-4-ylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amino}sulfonyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in various derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-[4-({[5-(2-morpholin-4-ylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amino}sulfonyl)phenyl]acetamide typically involves multi-step organic reactions that yield the desired compound with high purity. Structural characterization is often performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), confirming the molecular structure and functional groups present in the compound.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance:

  • Cell Proliferation Inhibition : Research indicates that derivatives of this compound exhibit significant inhibition of cancer cell proliferation. In vitro assays have shown that certain analogs can inhibit the growth of various cancer cell lines (e.g., HCT-116 and HeLa) with IC50 values below 100 μM .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects may involve apoptosis induction and disruption of mitochondrial membrane potential. Cytometric analyses have demonstrated that treatment with these compounds leads to increased apoptotic cells in cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the triazine ring and sulfonamide moiety have been shown to influence biological activity significantly. For example:

Substituent Effect on Activity
Triazine RingEnhances cytotoxicity against cancer cells
Sulfonamide GroupModulates metabolic stability and solubility

In Silico Studies

Computational studies have also been employed to predict the binding affinity of this compound to various biological targets. Molecular docking studies suggest that this compound could effectively inhibit specific enzymes involved in cancer progression, such as 5-lipoxygenase (5-LOX), making it a candidate for further optimization and development .

Mechanism of Action

The mechanism of action of N-[4-({[5-(2-morpholin-4-ylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amino}sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Data Tables

Table 1: Pharmacological Activities of Selected Analogues

Compound Substituent Activity Reference
Target Compound Morpholinylethyl-triazinyl Hypothesized anti-inflammatory -
Compound 35 4-Methylpiperazinyl Analgesic (COX inhibition)
Sulfamethizole Intermediate Thiadiazolyl Antibacterial
Triazole-thioether Acetamide Furan-triazole Anti-exudative

Table 2: Physicochemical Properties

Compound Solubility Enhancers Key Interactions
Target Compound Morpholine ring Hydrogen bonding (triazine)
N-[4-[[(5-Ethyl-thiadiazolyl)amino]sulfonyl]phenyl]acetamide Calcium chloride, urea Ionic interactions

Research Findings and Implications

  • Morpholine vs. Piperazine : Morpholine’s oxygen atom may improve water solubility compared to piperazine’s nitrogen, critical for oral bioavailability .
  • Triazine vs. Thiadiazole : The triazine ring’s nitrogen-rich structure could enable multi-target binding, whereas thiadiazoles are more specialized (e.g., antibacterial) .
  • Synthetic Challenges : Alkaline hydrolysis of acetamide groups in intermediates (e.g., sulfamethizole synthesis) underscores the need for stable protecting groups in the target compound’s design .

Biological Activity

N-[4-({[5-(2-morpholin-4-ylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amino}sulfonyl)phenyl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and various therapeutic potentials.

Chemical Structure and Properties

The compound features a morpholine moiety and a sulfonamide group, which are known to enhance biological activity through various pathways. The molecular formula is C18H26N6O3SC_{18}H_{26}N_{6}O_{3}S, and it possesses several functional groups that contribute to its pharmacological properties.

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound is believed to inhibit key signaling pathways involved in cancer cell proliferation. In particular, it may target the AKT-mTOR pathway and induce apoptosis through caspase activation in various cancer cell lines such as HCT116 and PC3 .
  • Case Study : In a study involving pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulfonamide derivatives (structurally related compounds), it was found that these derivatives exhibited cytotoxic effects on cancer cells while sparing normal cells . This selectivity is crucial for reducing side effects in cancer therapy.

2. Antimicrobial Activity

Compounds containing morpholine groups have also been studied for their antimicrobial properties. Research indicates that derivatives of sulfonamides can exhibit antibacterial and antifungal activities .

3. Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory properties. Sulfonamide derivatives have been noted for their ability to selectively inhibit COX-2 enzymes, which play a significant role in inflammatory processes .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeTarget CellsIC50 (µM)Reference
MM129AnticancerDLD-1, HT-290.5
MM131AnticancerHCT1160.8
Sulfonamide AAntimicrobialE. coli10
Sulfonamide BAnti-inflammatoryRAW 264.715

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in tumor growth and survival.
  • Induction of Apoptosis : Activation of both intrinsic and extrinsic apoptotic pathways has been observed with related compounds.
  • Modulation of Inflammatory Pathways : By targeting COX enzymes and other inflammatory mediators.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction efficiency be optimized?

  • Methodology : A reflux-based approach using pyridine and zeolite (Y-H) catalysts under controlled temperature (150°C) is effective for forming sulfonamide and triazine linkages. Equimolar concentrations (0.01 M) of precursors are recommended to minimize side reactions. Post-reaction purification involves recrystallization from ethanol .
  • Optimization : Statistical design of experiments (DoE) can reduce trial-and-error by identifying critical parameters (e.g., temperature, catalyst loading) through factorial analysis. This aligns with ICReDD’s computational-experimental feedback loop for reaction optimization .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR : Confirm morpholine and triazine proton environments.
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns.
  • Mass Spectrometry : Verify molecular weight (e.g., via ESI-MS).
    • Reference Data : Cross-check spectral data with NIST Chemistry WebBook entries for analogous sulfonamide-acetamide derivatives .

Q. What solvent systems are suitable for solubility testing, and how does pH affect stability?

  • Solubility : Test in polar aprotic solvents (e.g., DMSO, THF) and aqueous buffers (pH 4–9).
  • Stability : Monitor degradation via UV-Vis or LC-MS under accelerated conditions (e.g., 40°C, 75% RH). Adjust pH to avoid hydrolysis of the sulfonamide group .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodology :

Use quantum chemical calculations (DFT) to map electrostatic potential surfaces.

Perform molecular docking (e.g., AutoDock Vina) with target proteins (e.g., kinases) to identify binding affinities.

Validate predictions with SPR or ITC assays for thermodynamic parameters .

  • Example : Morpholine’s electron-rich oxygen may form hydrogen bonds with catalytic residues in enzyme active sites.

Q. What strategies resolve contradictions in biological activity data across studies?

  • Approach :

  • Meta-analysis : Compare IC50 values under standardized assay conditions (e.g., cell line, incubation time).
  • Proteomic Profiling : Use CRISPR screening to identify off-target effects.
  • Data Validation : Apply machine learning to filter outliers in high-throughput datasets .

Q. How can researchers design SAR studies to optimize the compound’s pharmacokinetic profile?

  • Key Modifications :

  • Morpholine Substituent : Replace with piperazine to enhance solubility.
  • Sulfonamide Linker : Introduce methyl groups to reduce metabolic lability.
    • Experimental Workflow :

Synthesize analogs via parallel combinatorial chemistry.

Test in vitro ADME assays (e.g., microsomal stability, Caco-2 permeability).

Prioritize candidates with logP < 3 and >80% plasma protein binding .

Methodological Challenges and Solutions

Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis?

  • Solutions :

  • Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress.
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for intermediates (e.g., sulfonamide coupling efficiency >90%) .

Q. How to address discrepancies in computational vs. experimental binding affinity data?

  • Root Causes :

  • Force Field Limitations : Use polarizable force fields (e.g., AMOEBA) for accurate ligand-protein interactions.
  • Solvation Effects : Include explicit water molecules in MD simulations.
    • Validation : Compare with SPR-derived kinetic constants (e.g., kon/koff) .

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